6-(5-chloro-2-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
Description
6-(5-Chloro-2-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound featuring a fused pyrrolo[3,4-d]pyrimidine core substituted with a 5-chloro-2-methoxybenzenesulfonyl group at position 5. Structurally related analogs (e.g., BK50193) share the pyrrolo[3,4-d]pyrimidine scaffold but differ in substituents, influencing their physicochemical and pharmacological profiles .
Properties
IUPAC Name |
6-(5-chloro-2-methoxyphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S/c1-20-12-3-2-10(14)4-13(12)21(18,19)17-6-9-5-15-8-16-11(9)7-17/h2-5,8H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKSTTPYCJUIRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC3=CN=CN=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-chloro-2-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multi-step organic reactionsThis can be achieved through nucleophilic aromatic substitution reactions, where the sulfonyl chloride reacts with the pyrrolo[3,4-d]pyrimidine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
6-(5-chloro-2-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro or methoxy positions .
Scientific Research Applications
6-(5-chloro-2-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-(5-chloro-2-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pyrrolo[3,4-d]Pyrimidine Derivatives
6-(4-Ethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (BK50193)
tert-Butyl 6-(5-Chloro-2-Methoxybenzenesulfonyl)-5H,6H,7H-Pyrrolo[3,4-d]Pyrimidine-5-Carboxylate
Pyrrolo[2,3-d]Pyrimidine Derivatives
- 7-Bromo-4-Chloro-5-Methyl-5H-Pyrrolo[3,2-d]Pyrimidine (13a)
- Molecular Weight : 245.38 g/mol (C₇H₆BrClN₃).
- Key Difference : The fused pyrrolo[3,2-d]pyrimidine core and bromo/chloro substituents confer distinct electronic properties. This compound demonstrated antimycobacterial activity (MIC: 2–4 µg/mL), suggesting halogen substituents enhance antimicrobial potency .
Substituent Modifications
Sulfonyl Group Replacements
- 4-[6-(4-Methyl-1,2,3-Thiadiazole-5-Carbonyl)-5H,6H,7H-Pyrrolo[3,4-d]Pyrimidin-2-yl]Morpholine
Halogenation Effects
- 2-Cyclopropyl-5H,6H,7H-Pyrrolo[3,4-d]Pyrimidin-4-Ol Dihydrochloride Molecular Weight: 193.20 g/mol (C₁₀H₁₁Cl₂N₃O). Halogen-free analogs like this may exhibit reduced cytotoxicity compared to chloro-substituted derivatives .
Anticancer Potential
Pyrrolo-pyrimidine derivatives, such as those in , act as Bcl-xL protein inhibitors (e.g., 6,7-dihydro-5H-pyrido[2,3-c]pyridazine derivatives), inducing apoptosis in cancer cells. The sulfonyl group in the target compound may enhance binding to Bcl-xL’s hydrophobic groove, though direct evidence is lacking .
Antimicrobial Activity
Compounds like 13a (7-bromo-4-chloro-5-methyl-pyrrolo[3,2-d]pyrimidine) show antimycobacterial activity , suggesting halogenation at specific positions improves efficacy. The target compound’s 5-chloro substituent may similarly enhance activity against bacterial targets .
Biological Activity
6-(5-chloro-2-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of pyrrolo[3,4-d]pyrimidines, which are known for their potential therapeutic applications across various diseases. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 303.77 g/mol. The presence of the 5-chloro-2-methoxybenzenesulfonyl group contributes to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit various enzymes and receptors involved in pathological processes:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators, which is beneficial in treating inflammatory diseases.
- Antiviral Activity : Preliminary studies suggest that derivatives of pyrrolo[3,4-d]pyrimidines exhibit antiviral properties against Hepatitis C virus (HCV) and SARS-CoV-2 .
Biological Activities
The following table summarizes the reported biological activities associated with this compound:
Case Studies
-
Antiviral Efficacy Against HCV :
A study explored nucleoside mimetics based on pyrrolo[2,3-d]pyrimidine derivatives. The findings indicated that certain derivatives exhibited significant anti-HCV activity with low cytotoxicity profiles . -
Anti-inflammatory Effects :
Research demonstrated that compounds similar to this compound effectively reduced inflammation in animal models by inhibiting COX enzymes . -
Antimicrobial Activity :
A comparative study on various pyrrolo[3,4-d]pyrimidines revealed that this compound displayed notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) competitive with standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
